molecular formula C8H6N4O8 B14701688 p-Bis(dinitromethyl)benzene CAS No. 24239-79-0

p-Bis(dinitromethyl)benzene

Cat. No.: B14701688
CAS No.: 24239-79-0
M. Wt: 286.16 g/mol
InChI Key: KMRRAUKINNGJAR-UHFFFAOYSA-N
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Description

p-Bis(dinitromethyl)benzene: is an organic compound with the molecular formula C8H6N4O8 It is a derivative of benzene where two dinitromethyl groups are attached to the para positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Bis(dinitromethyl)benzene can undergo oxidation reactions, often leading to the formation of more oxidized products.

    Reduction: Reduction of the nitro groups can yield amines or other reduced forms.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas with a catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products:

    Oxidation Products: Nitrobenzoic acids or other oxidized derivatives.

    Reduction Products: Aminobenzenes or other reduced forms.

    Substitution Products: Halogenated or sulfonated benzenes.

Mechanism of Action

The mechanism by which p-Bis(dinitromethyl)benzene exerts its effects primarily involves the release of energy through the decomposition of its nitro groups. This decomposition can be initiated by heat, shock, or friction, leading to the rapid release of gases and energy. The molecular targets and pathways involved are primarily related to the energetic decomposition of the nitro groups .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

24239-79-0

Molecular Formula

C8H6N4O8

Molecular Weight

286.16 g/mol

IUPAC Name

1,4-bis(dinitromethyl)benzene

InChI

InChI=1S/C8H6N4O8/c13-9(14)7(10(15)16)5-1-2-6(4-3-5)8(11(17)18)12(19)20/h1-4,7-8H

InChI Key

KMRRAUKINNGJAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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